4-Cyano-4-phenylheptanedioic acid

Description

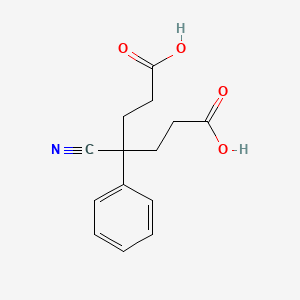

4-Cyano-4-phenylheptanedioic acid is a dicarboxylic acid derivative with a heptanedioic acid backbone (seven-carbon chain), substituted at the 4th position by a cyano (-CN) and a phenyl (-C₆H₅) group. This structure confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing cyano group and increased lipophilicity from the aromatic phenyl moiety.

Properties

CAS No. |

37563-99-8 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

4-cyano-4-phenylheptanedioic acid |

InChI |

InChI=1S/C14H15NO4/c15-10-14(8-6-12(16)17,9-7-13(18)19)11-4-2-1-3-5-11/h1-5H,6-9H2,(H,16,17)(H,18,19) |

InChI Key |

GGMMIMNCDHPFQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents and chain length, influencing their reactivity, solubility, and biological activity. Key examples include:

Table 1: Comparison of Structural Analogs

*APIs: Active Pharmaceutical Ingredients

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound enhances acidity (lower pKa) compared to acetyl (-COCH₃) or methyl (-CH₃) substituents, which are less electron-withdrawing .

- Solubility : The sulfated analog () exhibits high water solubility due to the polar -OSO₃H group, whereas the phenyl and bromophenyl derivatives show preference for organic solvents .

- Biological Interactions : Aromatic substituents (e.g., phenyl, bromophenyl) facilitate π-π stacking in biological targets, making such compounds candidates for drug development .

Stability and Reactivity

- The cyano group may confer greater thermal stability compared to esters or sulfates, which are prone to hydrolysis. However, the phenyl group could increase susceptibility to oxidative degradation.

- In contrast, the Boc-protected diazepane analog () demonstrates stability in acidic conditions due to its protective group, highlighting the role of substituents in modulating reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.